
1-(1-Hydroxycycloheptyl)cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycycloheptyl)cycloheptan-1-ol is a unique organic compound characterized by its two cycloheptane rings, each bearing a hydroxyl group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of hydroxyl groups classifies it as an alcohol, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with a suitable reducing agent to form the desired alcohol. The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using advanced catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cycloheptane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Cycloheptanone, cycloheptanoic acid.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated or aminated cycloheptane compounds.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycycloheptyl)cycloheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups enable hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s unique structure allows it to modulate cellular functions and exhibit potential biological activity.
Comparación Con Compuestos Similares
1-(1-Hydroxypropyl)cycloheptan-1-ol: Shares a similar cycloheptane structure but with different substituents.
1-({[(1-Hydroxycycloheptyl)methyl]amino}methyl)cycloheptan-1-ol: Contains additional functional groups, leading to varied chemical properties.
Propiedades
Número CAS |
27956-09-8 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
1-(1-hydroxycycloheptyl)cycloheptan-1-ol |
InChI |
InChI=1S/C14H26O2/c15-13(9-5-1-2-6-10-13)14(16)11-7-3-4-8-12-14/h15-16H,1-12H2 |
Clave InChI |
JKWYXYUBKHPVFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C2(CCCCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
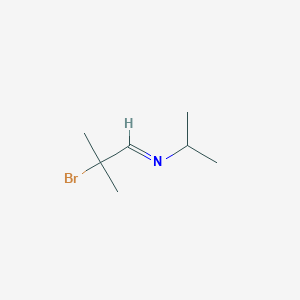

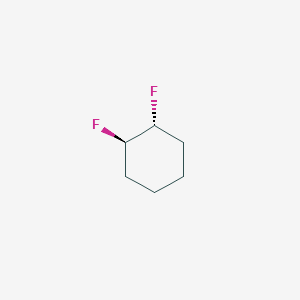
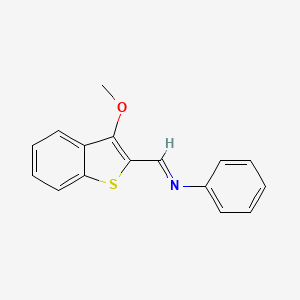
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
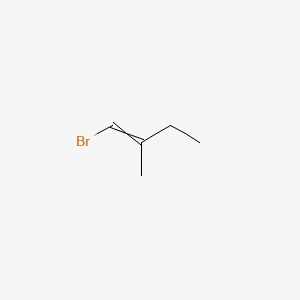
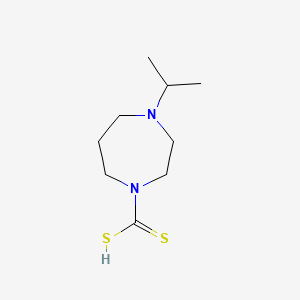
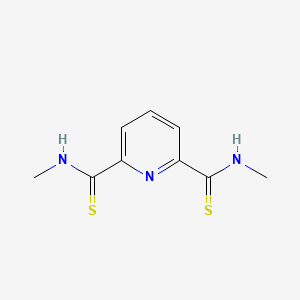

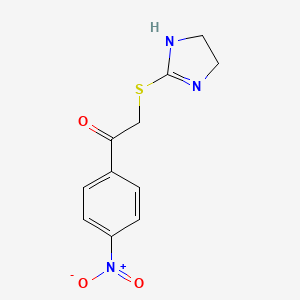
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
